4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine
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Overview
Description
4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that features a furo[2,3-d]pyrimidine core substituted with a phenyl group and a sulfanyl group attached to a 2,4-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the furo[2,3-d]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and α-haloketones. The phenyl group is introduced via a Suzuki coupling reaction, while the sulfanyl group is added through a nucleophilic substitution reaction using 2,4-dimethylthiophenol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The unique structural features of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its specific structural motifs.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dimethylphenyl)sulfanyl]-6-methylfuro[2,3-d]pyrimidine
- 4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylthieno[2,3-d]pyrimidine
- 4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylpyrido[2,3-d]pyrimidine
Uniqueness
4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine is unique due to its specific combination of a furo[2,3-d]pyrimidine core with a phenyl and sulfanyl group. This unique structure imparts distinct electronic and steric properties, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-13-8-9-18(14(2)10-13)24-20-16-11-17(15-6-4-3-5-7-15)23-19(16)21-12-22-20/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSCNYWOCOMDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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